

Spectroscopic Profile of 4-Nitrobiphenyl: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **4-nitrobiphenyl**, a crucial intermediate in various chemical syntheses. The following sections detail the ultraviolet-visible (UV-Vis), infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

Data Presentation

The quantitative spectroscopic data for **4-nitrobiphenyl** are summarized in the tables below for ease of reference and comparison.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Parameter	Value	Solvent
λmax	295 nm[1]	Not Specified
Molar Absorptivity (ε)	Data not available	Not Specified

Infrared (IR) Spectroscopy



Wavenumber (cm ⁻¹)	Vibrational Mode	
~3100 - 3000	Aromatic C-H Stretch	
~1600, ~1485	Aromatic C=C Stretch	
~1520	N-O Asymmetric Stretch (NO ₂)	
~1340	N-O Symmetric Stretch (NO ₂)	
~850	C-H Out-of-plane Bending (para-disubstituted)	
~760, ~690	C-H Out-of-plane Bending (monosubstituted)	

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: CDCl₃

• Frequency: 300 MHz

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
8.29 - 8.35	Doublet	2H	Protons ortho to NO ₂ group
7.75 - 7.78	Doublet	2H	Protons meta to NO ₂ group
7.65 - 7.68	Doublet	2H	Protons ortho/meta to the other ring
7.47 - 7.59	Multiplet	3H	Remaining aromatic protons

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: CDCl₃

• Frequency: Data reported from various instruments.



Chemical Shift (δ, ppm)	Assignment
~147.6	C-NO ₂
~147.1	Quaternary C of the nitro-substituted ring
~138.7	Quaternary C of the unsubstituted ring
~129.2	CH of the unsubstituted ring
~128.9	CH of the unsubstituted ring
~128.0	CH meta to NO2
~127.4	CH of the unsubstituted ring
~124.2	CH ortho to NO ₂

Mass Spectrometry (MS)

• Ionization Method: Electron Ionization (EI)

m/z	Relative Intensity (%)	Assignment
199	~90	[M]+ (Molecular Ion)
169	~61	[M - NO]+
153	~40	[M - NO ₂] ⁺
152	100	[M - NO ₂ - H] ⁺
141	~48	[C11H9] ⁺
127	~13	[C10H7] ⁺
115	~22	[C ₉ H ₇] ⁺
76	~13	[C ₆ H ₄] ⁺

Experimental Protocols



The following are detailed methodologies for the key experiments cited. These represent general procedures applicable to a solid sample like **4-nitrobiphenyl**.

UV-Visible Spectroscopy

A solution of **4-nitrobiphenyl** is prepared by dissolving a precisely weighed sample in a suitable UV-grade solvent (e.g., ethanol or methanol). The concentration is adjusted to yield an absorbance reading within the optimal range of the instrument (typically 0.2-1.0 AU). A UV-Vis spectrophotometer is first calibrated using a cuvette containing the pure solvent as a blank to record the baseline. The sample solution is then placed in a quartz cuvette of a known path length (typically 1 cm), and the absorbance is measured over a wavelength range of approximately 200-400 nm to determine the wavelength of maximum absorbance (λmax).

Fourier-Transform Infrared (FT-IR) Spectroscopy

For solid samples like **4-nitrobiphenyl**, the KBr pellet method is commonly employed. A small amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. The mixture is then compressed in a die under high pressure to form a transparent pellet. The pellet is placed in the sample holder of an FT-IR spectrometer. A background spectrum of the empty sample chamber is recorded. The infrared spectrum of the sample is then recorded, typically in the range of 4000-400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of **4-nitrobiphenyl** (typically 5-20 mg) is dissolved in a deuterated solvent (e.g., deuterochloroform, CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added. The NMR tube is placed in the magnet of the NMR spectrometer. For ¹H NMR, the spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope. Proton-decoupled spectra are usually acquired for ¹³C NMR to simplify the spectrum to single lines for each unique carbon atom.

Mass Spectrometry

A small amount of the **4-nitrobiphenyl** sample is introduced into the mass spectrometer, often via a direct insertion probe for solid samples. In the ion source, the sample is vaporized and

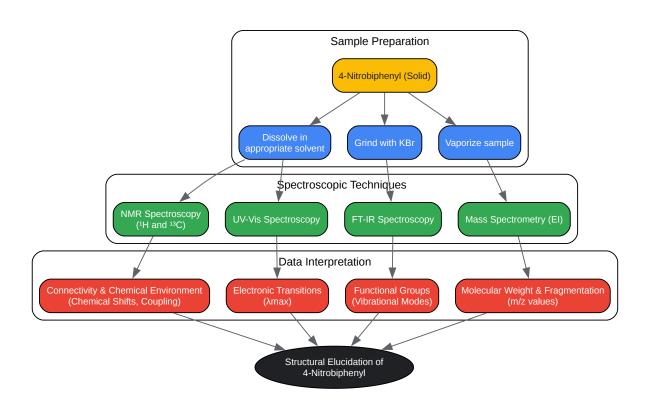


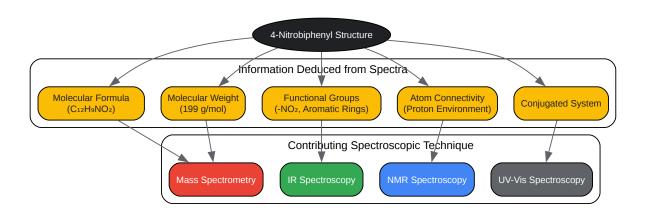
then bombarded with a beam of high-energy electrons (typically 70 eV) for electron ionization (EI). This process forms a molecular ion and various fragment ions. These ions are then accelerated into the mass analyzer, where they are separated based on their mass-to-charge (m/z) ratio. The detector records the abundance of each ion, generating a mass spectrum that shows the relative intensity of each fragment.

Mandatory Visualization

The following diagrams illustrate the logical workflow of spectroscopic analysis for a compound like **4-nitrobiphenyl** and the relationship between the spectroscopic data and the deduced structural information.







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References

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